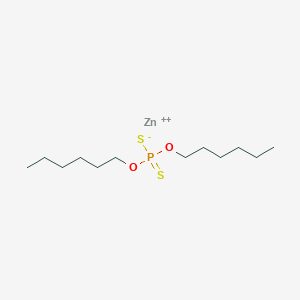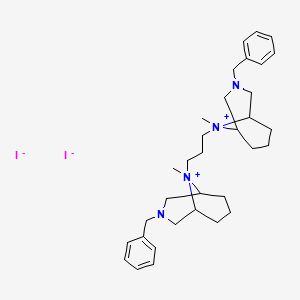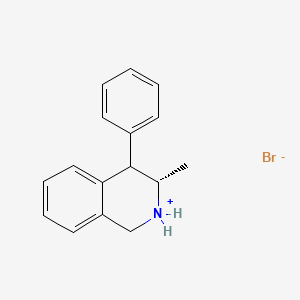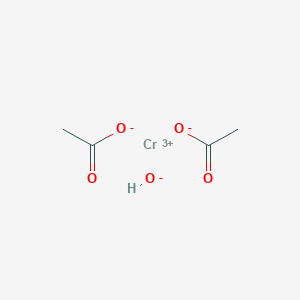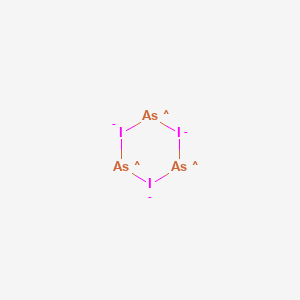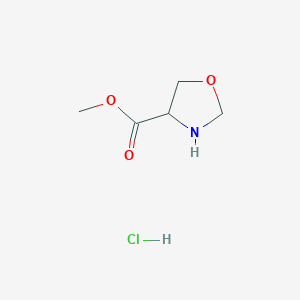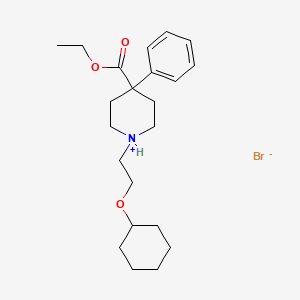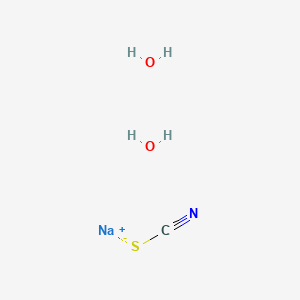
Sodium thiocyanate 2-hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium thiocyanate 2-hydrate: is a chemical compound with the formula NaSCN·2H₂O. It is a colorless, deliquescent salt that is one of the main sources of the thiocyanate anion. This compound is used in various industrial applications, including the synthesis of pharmaceuticals and specialty chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium thiocyanate 2-hydrate can be synthesized through the reaction of sodium cyanide with elemental sulfur. The reaction is as follows: [ 8 \text{NaCN} + S_8 \rightarrow 8 \text{NaSCN} ] This process involves heating sodium cyanide in the presence of sulfur at high temperatures, facilitating the formation of thiocyanate anions .
Industrial Production Methods: Another method involves the reaction of ammonium thiocyanate with sodium hydroxide in the presence of a water-carrying organic solvent such as benzene, toluene, or ethyl acetate. The mixture is heated under reflux, and the resulting sodium thiocyanate is crystallized and dried .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium thiocyanate 2-hydrate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl halides to form alkylthiocyanates.
Protonation: Protonation of sodium thiocyanate yields isothiocyanic acid.
Common Reagents and Conditions:
Alkyl Halides: React with sodium thiocyanate in hot ethanolic solutions to form alkylthiocyanates.
Acids: Protonation with acids to form isothiocyanic acid.
Major Products:
Alkylthiocyanates: Formed from the reaction with alkyl halides.
Isothiocyanic Acid: Formed from protonation.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium thiocyanate 2-hydrate is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals .
Biology and Medicine: It is used in the crystallization and purification of proteins and as a reagent in biochemical assays .
Industry:
Textile Industry: Used as a spinning solvent for polyacrylonitrile fibers.
Metal Processing: Functions as a corrosion inhibitor and metal extraction agent.
Photographic Applications: Utilized in photographic solutions to increase the solubility of developing agents.
Wirkmechanismus
Sodium thiocyanate 2-hydrate exerts its effects primarily through its ability to act as a nucleophile in substitution reactions. The thiocyanate anion can react with various electrophiles, leading to the formation of new chemical bonds. This compound also acts as a non-competitive inhibitor, blocking a variety of enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
- Sodium cyanate
- Sodium cyanide
- Potassium thiocyanate
- Ammonium thiocyanate
Comparison: Sodium thiocyanate 2-hydrate is unique due to its high solubility in water and its hygroscopic properties, making it a versatile reactant in various chemical reactions. Compared to potassium thiocyanate, sodium thiocyanate has a higher solubility in water, which can be advantageous in certain applications .
Eigenschaften
Molekularformel |
CH4NNaO2S |
|---|---|
Molekulargewicht |
117.11 g/mol |
IUPAC-Name |
sodium;thiocyanate;dihydrate |
InChI |
InChI=1S/CHNS.Na.2H2O/c2-1-3;;;/h3H;;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
HPEOKFVOVDNCFD-UHFFFAOYSA-M |
Kanonische SMILES |
C(#N)[S-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


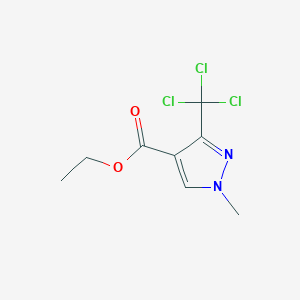
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
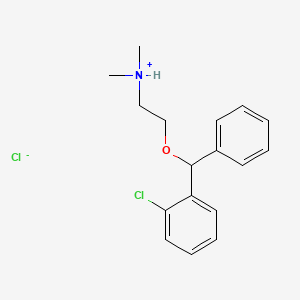
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
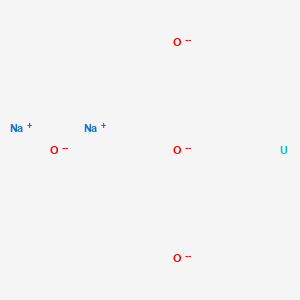
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)
